molecular formula C14H20FNO B8412076 4-(Diethylamino)-1-(4-fluorophenyl)-1-butanone

4-(Diethylamino)-1-(4-fluorophenyl)-1-butanone

Cat. No. B8412076
M. Wt: 237.31 g/mol
InChI Key: JAHCSTMAIWWKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851526

Procedure details

A suspension of 73.1 g (0.489 mol) 3-(diethylamino)-propyl chloride and 11.87 g (0.489 mol) of magnesium in 300 mL of tetrahydrofuran is initiated with 0.25 mL of 3M ethylmagnesium bromide in diethyl ether and is refluxed overnight. After this time, the reaction is allowed to cool to 40° C. and is treated with 29.6 g (0.245 mol) of 4-fluorobenzonitrile. The initial exotherm is followed by applied heat and the reaction is refluxed for 3 hr. After this time, the reaction is allowd to cool to room temperature and is quenched with 250 mL of water. This mixture is extracted with 2×250 mL of methylene chloride. The combined organic layers are acidifed to pH=1 with 2N aq. hydrochloric acid and the resulting layers separated. The aqueous extract is washed with 100 mL of methylene chloride and is made basic with 4N of sodium hydroxide. The aqueous mixture is extracted with 3×300 mL of methylene chloride. The combined organic layers are dried over sodium sulfate, filtered and the solvent distilled in vacuo to provide crude title compound. This liquid is distilled under vacuum to provide the title compound.
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
11.87 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
29.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][CH2:6]Cl)[CH3:2].[Mg].C([Mg]Br)C.[F:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#N)=[CH:18][CH:17]=1.[O:24]1CCCC1>C(OCC)C>[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][CH2:6][C:20]([C:19]1[CH:22]=[CH:23][C:16]([F:15])=[CH:17][CH:18]=1)=[O:24])[CH3:2]

Inputs

Step One
Name
Quantity
73.1 g
Type
reactant
Smiles
C(C)N(CCCCl)CC
Name
Quantity
11.87 g
Type
reactant
Smiles
[Mg]
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
29.6 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
by applied heat
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is refluxed for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
is quenched with 250 mL of water
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted with 2×250 mL of methylene chloride
CUSTOM
Type
CUSTOM
Details
the resulting layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
WASH
Type
WASH
Details
is washed with 100 mL of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture is extracted with 3×300 mL of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled in vacuo
CUSTOM
Type
CUSTOM
Details
to provide crude title compound
DISTILLATION
Type
DISTILLATION
Details
This liquid is distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCCC(=O)C1=CC=C(C=C1)F)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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